molecular formula C7H8ClNO B15367440 4-Amino-2-chloro-3-methylphenol

4-Amino-2-chloro-3-methylphenol

Cat. No.: B15367440
M. Wt: 157.60 g/mol
InChI Key: IKRZREHANHRIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-chloro-3-methylphenol is a substituted phenol derivative featuring an amino group (-NH₂) at the 4-position, a chlorine atom at the 2-position, and a methyl group (-CH₃) at the 3-position of the aromatic ring. This combination of electron-donating (amino, methyl) and electron-withdrawing (chloro) substituents confers unique physicochemical properties, including solubility, acidity, and reactivity.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

4-amino-2-chloro-3-methylphenol

InChI

InChI=1S/C7H8ClNO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,9H2,1H3

InChI Key

IKRZREHANHRIAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-4-chlorophenol (CAS 95-85-2)

  • Structure: Amino (2-position), chloro (4-position). Lacks the methyl group at the 3-position.
  • Properties : Higher acidity due to the absence of the electron-donating methyl group. Solubility in polar solvents is moderate.
  • Applications : Intermediate in dye synthesis and pharmaceutical precursors.

4-Amino-3-methylphenol (4-Amino-m-cresol)

  • Structure: Amino (4-position), methyl (3-position). Lacks the chloro substituent.
  • Properties : Reduced electrophilicity compared to chlorinated analogs. Higher solubility in organic solvents due to the methyl group.
  • Safety : Used in cosmetic formulations (e.g., hair dyes) with regulated concentrations to minimize toxicity .

5-Amino-4-Chloro-o-cresol (CAS 110102-86-8)

  • Structure: Amino (5-position), chloro (4-position), methyl (2-position).
  • Properties : Steric hindrance from the methyl group at the 2-position reduces reactivity in substitution reactions.
  • Applications : Specialized use in agrochemicals due to its stability under environmental conditions .

Chiral Aminophenols (e.g., Compound)

  • Structure : Complex substituents (cyclopentyl, additional chloro) create chiral centers.
  • Properties : Intramolecular hydrogen bonding (O–H⋯N) enhances stability. Used in asymmetric catalysis for enantioselective synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.